(4-Bromo-2-(methylamino)phenyl)diethylphosphine oxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-(methylamino)phenyl)diethylphosphine oxide typically involves the reaction of 4-bromo-2-nitroaniline with diethylphosphine oxide under specific conditions . The reaction is carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) to reduce the nitro group to an amino group . The reaction conditions include maintaining a temperature of around 80-100°C and a pressure of 1-2 atm .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product . The industrial production also emphasizes safety measures to handle the bromine and phosphine reagents, which can be hazardous .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-(methylamino)phenyl)diethylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of diethylphosphine oxide derivatives.
Reduction: De-brominated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-2-(methylamino)phenyl)diethylphosphine oxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromo-2-(methylamino)phenyl)diethylphosphine oxide involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The presence of the bromine and phosphine oxide groups allows it to form strong interactions with target proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2-(methylamino)phenyl)diphenylphosphine oxide: Similar structure but with phenyl groups instead of ethyl groups.
(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
(4-Bromo-2-(methylamino)phenyl)diethylphosphine oxide is unique due to its specific combination of bromine, methylamino, and diethylphosphine oxide groups, which confer distinct chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various research applications and industrial uses .
Properties
Molecular Formula |
C11H17BrNOP |
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Molecular Weight |
290.14 g/mol |
IUPAC Name |
5-bromo-2-diethylphosphoryl-N-methylaniline |
InChI |
InChI=1S/C11H17BrNOP/c1-4-15(14,5-2)11-7-6-9(12)8-10(11)13-3/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
KTPLVGXANXEMEX-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC)C1=C(C=C(C=C1)Br)NC |
Origin of Product |
United States |
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